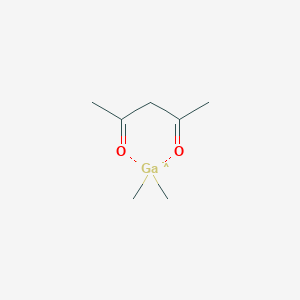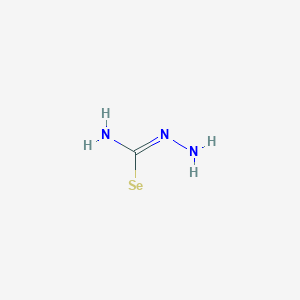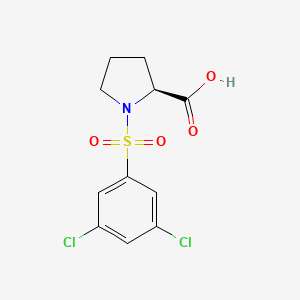
(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic Acid
Descripción general
Descripción
(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic Acid, also known as DSP-4, is a synthetic compound that has been used in scientific research for its ability to selectively destroy noradrenergic nerve terminals. The compound has been studied for its potential applications in treating conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis
The research in the field of organic synthesis has explored the use of various sulfonyl compounds as catalysts and intermediates. For instance, novel biological-based nano organo solid acids have been synthesized and characterized for their catalytic applications in the synthesis of various organic compounds under mild and green conditions. These catalysts have shown potential in the industry for the synthesis of compounds like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives, demonstrating the versatility and efficiency of sulfonyl compounds in facilitating organic reactions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Synthesis of Pyrrolidine Derivatives
Pyrrolidine derivatives are significant in medicinal chemistry due to their presence in a variety of bioactive compounds. The acid-catalyzed reaction of certain sulfonylpyrrolidines with phenols has been identified as a convenient method for synthesizing these derivatives, showcasing the utility of sulfonyl compounds in the construction of complex nitrogen-containing heterocycles (Smolobochkin et al., 2017).
Protection Groups in Peptide Synthesis
The use of sulfonyl compounds as protecting groups in peptide synthesis is another area of application. For example, the 2-(4-methylphenylsulfonyl)ethenyl group has been used for the protection of NH groups in a series of compounds, facilitating the synthesis of protected derivatives which can then be deprotected under specific conditions. This method underscores the role of sulfonyl derivatives in streamlining synthetic pathways for peptides and other nitrogen-containing compounds (Petit et al., 2014).
Development of Water-Soluble Dyes
Sulfonyl compounds have also been applied in the development of novel water-soluble dyes for optical imaging in cancer detection. These dyes, characterized by their near-infrared properties, demonstrate the potential for sulfonyl derivatives in biomedical imaging, providing tools for non-invasive diagnosis and research in oncology (Pham, Medarova, & Moore, 2005).
Propiedades
IUPAC Name |
(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO4S/c12-7-4-8(13)6-9(5-7)19(17,18)14-3-1-2-10(14)11(15)16/h4-6,10H,1-3H2,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQOBFXQILTASR-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424928 | |
| Record name | (2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic Acid | |
CAS RN |
217326-48-2 | |
| Record name | (2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





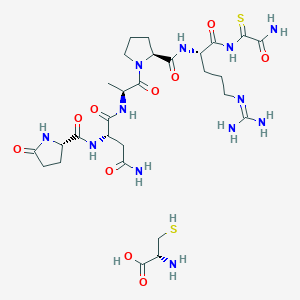
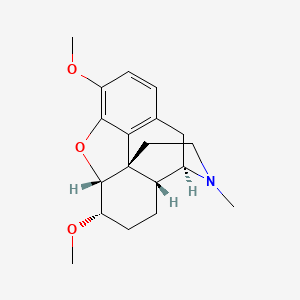


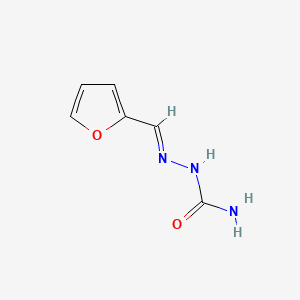
![methyl 4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]benzoate](/img/structure/B1623156.png)
![Hydrazinecarboxamide, 1-[2-(dimethylamino)ethyl]-2-[(5-nitro-2-furanyl)methylene]-](/img/structure/B1623157.png)
![(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one](/img/structure/B1623161.png)
